9,9-Dimethyl-7-phenyl-3-oxa-9-azabicyclo[3.3.1]non-6-en-9-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,9-Dimethyl-7-phenyl-3-oxa-9-azoniabicyclo[3.3.1]non-6-ene iodide is a chemical compound with the molecular formula C15H20INO. It is known for its unique bicyclic structure, which includes a nitrogen atom and an oxygen atom within the ring system. This compound is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-dimethyl-7-phenyl-3-oxa-9-azoniabicyclo[3.3.1]non-6-ene iodide typically involves the reaction of appropriate precursors under controlled conditions. The exact synthetic route can vary, but it generally includes the formation of the bicyclic structure through cyclization reactions. Specific details on the reaction conditions and reagents used are often proprietary and may not be readily available in public literature .
Industrial Production Methods
It is typically produced in small quantities for laboratory use rather than large-scale industrial production .
Chemical Reactions Analysis
Types of Reactions
9,9-Dimethyl-7-phenyl-3-oxa-9-azoniabicyclo[3.3.1]non-6-ene iodide can undergo various chemical reactions, including:
Substitution Reactions: The iodide ion can be substituted with other nucleophiles.
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The conditions for these reactions typically involve controlled temperatures and solvents that stabilize the intermediate species .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while oxidation or reduction reactions can lead to changes in the oxidation state of the nitrogen or oxygen atoms within the bicyclic structure .
Scientific Research Applications
9,9-Dimethyl-7-phenyl-3-oxa-9-azoniabicyclo[3.3.1]non-6-ene iodide is used in a variety of scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a model compound for studying bicyclic structures.
Biology: Potential use in studying biological interactions due to its unique structure.
Industry: Limited industrial applications, primarily used in research and development settings.
Mechanism of Action
The mechanism of action for 9,9-dimethyl-7-phenyl-3-oxa-9-azoniabicyclo[3.3.1]non-6-ene iodide is not well-characterized in the literature. its effects are likely related to its ability to participate in various chemical reactions, including substitution and redox processes. The molecular targets and pathways involved would depend on the specific context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 9,9-Dimethyl-3-oxa-9-azoniabicyclo[3.3.1]non-6-ene iodide
- 9,9-Dimethyl-9-azoniabicyclo[3.3.1]non-2-ene iodide
- 9,9-Dimethyl-7-oxo-3-oxa-9-azoniabicyclo[3.3.1]nonane iodide
- 9,9-Dimethyl-3-oxa-9-azoniabicyclo[3.3.1]nonane iodide
Uniqueness
What sets 9,9-dimethyl-7-phenyl-3-oxa-9-azoniabicyclo[3.3.1]non-6-ene iodide apart from similar compounds is its specific substitution pattern and the presence of a phenyl group.
Properties
CAS No. |
20893-57-6 |
---|---|
Molecular Formula |
C15H20INO |
Molecular Weight |
357.23 g/mol |
IUPAC Name |
9,9-dimethyl-7-phenyl-3-oxa-9-azoniabicyclo[3.3.1]non-6-ene;iodide |
InChI |
InChI=1S/C15H20NO.HI/c1-16(2)14-8-13(9-15(16)11-17-10-14)12-6-4-3-5-7-12;/h3-8,14-15H,9-11H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
GTTAEUUYLQJDMR-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1(C2CC(=CC1COC2)C3=CC=CC=C3)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.